N-Isopropylethylenediamine

Description

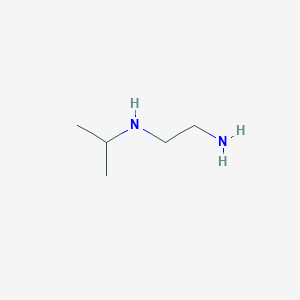

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-propan-2-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-5(2)7-4-3-6/h5,7H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDRUIMNNZBMLJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066505 | |

| Record name | N-Isopropylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19522-67-9 | |

| Record name | N-Isopropylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19522-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019522679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isopropylethylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Isopropylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-isopropylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-isopropylaminoethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062672 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for N Isopropylethylenediamine and Derivatives

Established Synthetic Routes for N-Isopropylethylenediamine

The production of this compound can be accomplished through several well-documented methods, each with distinct advantages and limitations.

Catalytic Hydrogenation Methods

Catalytic hydrogenation represents a significant industrial method for the synthesis of this compound. This process typically involves the reaction of ethylenediamine (B42938) with acetone (B3395972) in the presence of a hydrogenation catalyst and hydrogen gas. google.com The reaction is a form of reductive amination, where the ketone (acetone) and the primary amine (ethylenediamine) first form a Schiff base intermediate, which is then hydrogenated to the final secondary amine product.

A key advantage of this method is the potential for continuous production, which is highly desirable for industrial-scale manufacturing. google.com Reaction conditions such as temperature, pressure, and the molar ratio of reactants can be optimized to maximize the yield of the desired N-mono-isopropyl derivative over the di-substituted product. google.com For example, a continuous process reacting acetone and ethylenediamine can achieve high conversion and selectivity. google.com The reaction is typically conducted at elevated temperatures and pressures to facilitate the hydrogenation process. google.com

Table 1: Catalytic Hydrogenation of Ethylenediamine with Acetone

| Parameter | Value | Reference |

|---|---|---|

| Reactants | Ethylenediamine, Acetone | google.com |

| Catalyst | Hydrogenation catalyst (e.g., Nickel-based) | google.com |

| Temperature | 120°C to 200°C | google.com |

| Pressure | 1,000 to 4,000 psig | google.com |

| Product | This compound | google.com |

Gabriel Synthesis Approaches and Modifications

The Gabriel synthesis is a classic method for preparing primary amines. wikipedia.orgnumberanalytics.com While it's primarily used for synthesizing primary amines from alkyl halides, modifications of this approach can be adapted for the synthesis of N-substituted ethylenediamines. wikipedia.orgmasterorganicchemistry.com The traditional Gabriel synthesis involves the N-alkylation of potassium phthalimide (B116566) with an alkyl halide, followed by the liberation of the primary amine via hydrazinolysis or acidic hydrolysis. wikipedia.orglibretexts.org

Ammoniation Strategies

Ammoniation strategies involve the reaction of a suitable substrate with ammonia (B1221849) or an amine to introduce an amino group. For the synthesis of this compound, this could involve the reaction of a halo- or hydroxy-functionalized isopropylamine (B41738) with ethylenediamine, or vice-versa.

One reported method involves the reaction of diisopropylamine (B44863) with ethylene (B1197577) oxide to form an intermediate, which is then chlorinated and aminated to produce N,N-diisopropylethylenediamine. google.com This highlights the general principle of building the ethylenediamine backbone through sequential reactions.

Aziridine (B145994) Ring-Opening Reactions

The ring-opening of aziridines, which are three-membered nitrogen-containing heterocycles, is a powerful method for the synthesis of substituted amines. clockss.orgbaranlab.org The inherent ring strain of aziridines makes them susceptible to nucleophilic attack, leading to the formation of a new carbon-nitrogen bond. clockss.org

For the synthesis of this compound derivatives, an aziridine ring can be opened by an isopropylamine nucleophile, or an N-isopropyl-substituted aziridine can be opened by an amine. For instance, a method for synthesizing N,N-diisopropylethylenediamine involves the initial synthesis of aziridine from 2-ethylaminoethanol, followed by a ring-opening reaction with diisopropylamine. google.com While this method can achieve higher yields, it often requires high temperatures for each step, leading to high energy consumption. google.com The use of aluminum trichloride (B1173362) in the reaction also generates significant wastewater, posing environmental concerns. google.com Continuous flow processes for aziridine generation and subsequent ring-opening reactions are being developed to improve safety and efficiency. organic-chemistry.org

Novel and Green Synthesis Techniques for this compound Analogues

Recent research has focused on developing more environmentally friendly and efficient synthetic methods. One such approach involves a Michael addition followed by a Hoffmann degradation, using acrylamide (B121943) and diisopropylamine as starting materials to synthesize N,N-diisopropyl quadrol. google.com This method is touted for its use of readily available raw materials, mild reaction conditions, and high atom economy, making it suitable for industrial production with reduced waste. google.com

Preparation of this compound Derivatives for Specific Applications

This compound is a valuable building block for creating more complex molecules with specific functionalities. cymitquimica.com Its primary and secondary amine groups allow for selective reactions to introduce various substituents. acs.org

For example, this compound can be used in the synthesis of imidazoline (B1206853) derivatives. googleapis.comgoogle.com These are prepared by reacting this compound with a carboxylic acid to form an amide, which is then cyclized. googleapis.com These imidazoline derivatives have applications as catalysts and in other industrial processes. google.com

In the field of polymer chemistry, this compound is used to create functional polymers. It can be reacted with polysuccinimide through a nucleophilic ring-opening reaction to produce polyaspartamide derivatives. researchgate.net These polymers can exhibit thermo-responsive properties, making them suitable for biomedical applications like drug delivery systems and tissue engineering. researchgate.netmdpi.comresearchgate.net

Furthermore, this compound has been incorporated into metal-organic frameworks (MOFs) for applications such as carbon dioxide capture. researchgate.netescholarship.org The amine groups within the MOF structure can interact with CO2, and the specific nature of the diamine, such as this compound, can influence the adsorption properties and stability of the material. researchgate.netescholarship.org

The selective reactivity of the primary amine over the secondary amine in this compound is also utilized in cross-coupling reactions to synthesize complex amines. acs.org This selective reactivity allows for the controlled construction of molecules with desired substitution patterns. acs.org

Synthesis of Imidazolines and Imidazoles utilizing this compound as a Precursor

This compound is a key reactant in the synthesis of substituted imidazolines and imidazoles. The general method involves the reaction of this compound with an organic carboxylic acid. google.comgoogleapis.comgoogle.com This initial reaction typically forms an N-acyl-substituted diamine intermediate, specifically an N-2'-isopropylaminoethylamide. google.com

This intermediate can then be cyclized to form an imidazoline. For example, 1-isopropyl-2-methyl imidazoline is prepared from acetic acid and this compound, and 2-heptadecenyl-1-isopropylimidazoline is prepared from oleic acid and this compound. google.comgoogle.comgoogleapis.com

The subsequent dehydrogenation of the imidazoline ring yields the corresponding imidazole (B134444). google.comgoogleapis.com This transformation is often carried out at elevated temperatures, typically between 160°C and 300°C, in the presence of a dehydrogenation catalyst. google.comgoogleapis.com Catalysts comprising nickel, often in combination with copper and/or chromium, are effective for this step. google.comgoogle.com A notable advantage of this process is that imidazoles can be prepared from the aminoethylamide reaction product without the need to isolate the imidazoline intermediate, leading to nearly quantitative yields, especially when N-alkylated ethylenediamines like this compound are used. google.com

| Reactant 1 | Reactant 2 | Intermediate | Product | Catalyst/Conditions | Reference |

|---|---|---|---|---|---|

| This compound | Lauric Acid | N-2'-isopropylaminoethyldodecanamide | 1-Isopropyl-2-undecylimidazole | Harshaw Ni-2715 catalyst, 200°C | google.com |

| This compound | Acetic Acid | N/A | 1-Isopropyl-2-methyl imidazoline | Heating | google.comgoogleapis.com |

| This compound | Oleic Acid | N/A | 2-Heptadecenyl-1-isopropylimidazoline | Heating | google.comgoogle.com |

| This compound | Myristic Acid | N-2'-isopropylaminoethyl-tetradecanamide | 1-Isopropyl-2-tridecylimidazole | Harshaw Ni-2715 catalyst | googleapis.com |

Incorporation into Polypeptide-Based Nanocarriers via Aminolysis Reactions

This compound is utilized in the development of "smart" nanocarriers, particularly those based on polypeptides that respond to environmental stimuli like pH and temperature. mdpi.comresearchgate.net The synthesis of these advanced materials often involves the aminolysis of polysuccinimide (PSI), a biodegradable polymer backbone. mdpi.comresearchgate.net

In this process, the pendant succinimide (B58015) rings of PSI are opened by nucleophilic attack from amine-containing molecules. By using a combination of amines, researchers can precisely tune the properties of the resulting polymer. For instance, successive aminolysis reactions using both a hydrophobic N-alkylamine and the hydrophilic this compound on a PSI backbone can create amphiphilic polyaspartamide derivatives. mdpi.comresearchgate.net

These resulting copolymers can self-assemble into nanostructures, such as hydrogels or micelles, in aqueous environments. mdpi.comresearchgate.net The presence of the this compound imparts pH-responsiveness to the system, as its amine groups can be protonated or deprotonated depending on the surrounding pH. This change in ionization state can trigger changes in the nanocarrier's structure, leading to the controlled release of an encapsulated drug. These dual-responsive injectable hydrogels show significant potential for applications in drug delivery and tissue engineering. mdpi.comresearchgate.net

Functionalization of Metal-Organic Frameworks (MOFs)

This compound is employed as a functionalizing agent for metal-organic frameworks (MOFs) to enhance their properties, particularly for carbon dioxide (CO₂) capture. nih.gov A common strategy involves the post-synthetic modification of MOFs that possess open metal sites, such as Mg₂(dobpdc). nih.govnih.gov

The diamine is grafted onto the coordinatively unsaturated metal centers within the MOF structure. researchgate.net This amine functionalization introduces basic sites that can chemisorb acidic CO₂ molecules, significantly improving the material's capture capacity and selectivity, especially from dilute gas streams. nih.govresearchgate.net

The choice of diamine is critical for tuning the MOF's performance. When this compound (abbreviated as ipen) is used, the bulky isopropyl group introduces steric hindrance. nih.govrsc.org This steric bulk can influence the kinetics of CO₂ diffusion and the accessibility of the amine sites. rsc.org While this may result in slightly lower CO₂ uptake compared to less bulky diamines like ethylenediamine, the presence of these bulky substituents can improve the framework's stability against exposure to O₂, SO₂, and water vapor, which are relevant under real flue-gas conditions. nih.gov DFT calculations have revealed that the bulky substituent in the this compound-functionalized MOF is responsible for an interesting two-step CO₂ adsorption behavior. nih.gov

| Diamine Abbreviation | Diamine Name | Key Feature | Reference |

|---|---|---|---|

| en | Ethylenediamine | Primary-Primary Diamine | nih.gov |

| een | N-Ethylethylenediamine | Primary-Secondary Diamine | nih.gov |

| ipen | This compound | Primary-Secondary Diamine with bulky substituent | nih.gov |

| mm-2 | N,N-Dimethylethylenediamine | Primary-Tertiary Diamine | nih.gov |

| ee-2 | N,N'-Diethylethylenediamine | Secondary-Secondary Diamine | nih.gov |

Synthesis of N,N'-Diisopropylethylenediamine

The synthesis of N,N'-diisopropylethylenediamine can be achieved through the reductive amination of ethylenediamine with acetone. In a continuous reactor process, reacting ethylenediamine with acetone in the presence of hydrogen and a hydrogenation catalyst can yield a mixture of products including this compound and N,N'-diisopropylethylenediamine. googleapis.com

The selectivity towards mono- or di-substituted products is highly dependent on the molar ratio of the reactants. For example, a study showed that at a 3:1 molar ratio of ethylenediamine to acetone, there was approximately 100% conversion of the ethylenediamine, with a selectivity of about 70% towards N,N'-diisopropylethylenediamine and 20% towards this compound. googleapis.com The formation of a ternary azeotrope between ethylenediamine, this compound, and N,N'-diisopropylethylenediamine makes achieving high conversion and selectivity crucial for simplifying purification. googleapis.com

It is important to distinguish N,N'-diisopropylethylenediamine from the similarly named but structurally different Hünig's Base. Hünig's Base is the common name for N,N-diisopropylethylamine (DIPEA), a sterically hindered tertiary amine widely used as a non-nucleophilic base in organic synthesis. chemeurope.comwikipedia.org

Preparation of Cobalt(III) Complexes with this compound as a Ligand

This compound functions as a bidentate NN-type ligand in the preparation of octahedral cobalt(III) coordination complexes. doaj.orgresearchgate.net One established synthetic route involves the reaction of a precursor complex, such as sodium uns-cis-(ethylenediamine-N,N'-di-3-propionato)(carbonato)cobaltate(III)dihydrate, with this compound. doaj.orgresearchgate.net In this reaction, the this compound displaces the carbonato ligand to occupy two coordination sites on the cobalt(III) center. doaj.orgresearchgate.net The resulting complexes, with the general formula uns-cis-[Co(eddp)(ipen)]Cl, are then isolated, often using chromatographic techniques. doaj.orgresearchgate.net

Another method for preparing cobalt(III) complexes is the air-oxidation method. oup.com This involves aerating a solution containing cobalt(II) chloride (CoCl₂) and the this compound ligand. oup.com For the this compound complex, employing methanol (B129727) as the solvent was found to be effective. oup.com This process oxidizes the cobalt(II) to cobalt(III) while the diamine ligands coordinate to the metal center, leading to the formation of complexes such as trans-dichlorobis(this compound)cobalt(III) perchlorate. oup.com

Characterization of Synthetic Products through Spectroscopic and Analytical Techniques

A suite of spectroscopic and analytical methods is essential for the characterization of this compound and its derivatives to confirm their identity, structure, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy are widely used to elucidate the molecular structure of the synthesized compounds. researchgate.net For instance, in cobalt(III) complexes and functionalized MOFs, NMR helps to determine the coordination environment and conformation of the diamine ligand. researchgate.netchemrxiv.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups. It is valuable for confirming the formation of amide intermediates in imidazole synthesis, tracking the coordination of the amine groups in metal complexes, and verifying the successful grafting of the diamine onto MOFs. google.comdoaj.orgresearchgate.net

Electronic Absorption Spectroscopy : Also known as UV-Visible spectroscopy, this technique is particularly important for characterizing metal complexes, such as the cobalt(III) complexes of this compound. It provides information about the d-orbital electronic transitions, which helps in assigning the geometry of the complex. doaj.orgresearchgate.net

Elemental Analysis : This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a sample. It is a fundamental method used to confirm that the empirical formula of the synthesized compound matches the expected molecular formula. doaj.orgresearchgate.net

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the product, providing strong evidence for its identity.

Gas-Liquid Chromatography (GLC) : GLC is an analytical technique used to separate and identify compounds in a mixture. It has been used to analyze the product mixture from imidazole synthesis to determine the yield and selectivity of the reaction. google.com

X-ray Diffraction (XRD) : For crystalline materials like metal-organic frameworks and cobalt complexes, single-crystal or powder XRD is used to determine the precise three-dimensional arrangement of atoms and confirm the crystal structure of the final product. researchgate.net

Coordination Chemistry of N Isopropylethylenediamine

N-Isopropylethylenediamine as a Ligand in Transition Metal Complexes

This compound forms stable chelate rings with a variety of transition metal ions, leading to the formation of discrete mononuclear complexes, coordination polymers, and clusters. The nature of the metal center and the reaction conditions dictate the final structure and properties of these compounds.

Nickel(II), with its d⁸ electron configuration, readily forms octahedral and square planar complexes with this compound. A notable example is the trans-bis(N-isopropyl-1,2-ethylenediamine)di(η¹-N-nitro)nickel(II) complex. In this octahedral complex, the two this compound ligands occupy the equatorial plane, with the two nitro groups coordinated in a trans configuration at the axial positions. The synthesis of this complex can be achieved by reacting potassium hexanitritonickelate(II) with two equivalents of this compound in methanol (B129727).

Table 1: Crystallographic Data for trans-Bis(N-isopropyl-1,2-ethylenediamine)di(η¹-N-nitro)nickel(II)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Coordination Geometry | Octahedral |

| Isomer | trans |

Data synthesized from literature descriptions.

This compound has been utilized in the self-assembly of complex copper(II) coordination polymers and clusters, often in conjunction with bridging ligands like azide (B81097) (N₃⁻). A significant example is the three-dimensional coordination framework with the formula [Cu₆(N-Ipren)₂(N₃)₁₂]n (where N-Ipren = this compound). nih.govrsc.org This compound is built from hexanuclear copper(II) clusters, specifically [Cu₆(N₃)₁₂(N-Ipren)₂], which act as the repeating unit. nih.govrsc.org The clusters are linked together through azido (B1232118) bridges to form the extended 3D network. rsc.org

The synthesis involves the self-assembly reaction of copper(II) nitrate (B79036) trihydrate, sodium azide, and this compound. nih.gov X-ray diffraction studies confirmed the structure of this cluster-based coordination polymer. nih.govrsc.org Magnetic studies of this material have shown that it exhibits ferromagnetic ordering at a low temperature of 3.2 K. rsc.org

Table 2: Structural and Magnetic Properties of [Cu₆(N-Ipren)₂(N₃)₁₂]n

| Property | Description |

|---|---|

| Complex Type | 3D Cluster-based Coordination Polymer |

| Repeating Unit | [Cu₆(N₃)₁₂(N-Ipren)₂] |

| Bridging Ligand | Azide (N₃⁻) |

| Magnetic Property | Ferromagnetic ordering at T = 3.2 K |

Source: Dalton Transactions, 2008. nih.govrsc.org

Cobalt(III) forms stable, kinetically inert octahedral complexes, which are classic subjects for the study of isomerism. When this compound (R-en) acts as a bidentate ligand in conjunction with a tetradentate ligand like ethylenediamine-N,N'-di-3-propionate (eddp), several geometrical isomers are possible. Current time information in Bangalore, IN.at.ua For a [Co(eddp)(R-en)]⁺ type complex, the tetradentate eddp ligand can coordinate in two main ways, leading to s-cis and uns-cis isomers. Current time information in Bangalore, IN.

In the specific case of the complex with this compound, octahedral complexes with the general formula uns-cis-[Co(eddp)(R-en)]Cl·2H₂O have been prepared. at.ua These were synthesized by the reaction of sodium uns-cis-(ethylenediamine-N,N'-di-3-propionato)(carbonato)cobaltate(III)dihydrate with this compound. at.ua The resulting complexes were isolated chromatographically and characterized using various spectroscopic methods. at.ua The study of such complexes highlights the rich stereochemistry that arises from combining different types of chelate ligands around a single metal center.

While less common than transition metal complexes, this compound also serves as a ligand for main group elements like aluminum. Research has been published on the synthesis, characterization, and crystal structure determination of aluminum hydride complexes featuring the N,N′-di(isopropyl)ethylenediamine ligand. psu.edu These amine complexes of aluminum hydride are of interest in the context of hydrogen storage materials and as reducing agents in organic synthesis. The specific structures demonstrate the coordination of the diamine to the aluminum hydride moiety. psu.edusemanticscholar.org

Chelation Mechanisms and Stereochemical Considerations

The coordination behavior of this compound is heavily influenced by the stereochemistry of the ligand itself, particularly the steric bulk of the isopropyl substituent.

The isopropyl group on one of the nitrogen atoms of this compound introduces significant steric hindrance compared to the unsubstituted ethylenediamine (B42938). This steric bulk has a profound effect on the coordination environment of the metal center. rsc.org

In some systems, this steric hindrance can kinetically restrict the accessibility of coordination sites. For example, in metal-organic frameworks functionalized with diamines for CO₂ capture, the bulky this compound was found to potentially restrict the diffusion of CO₂ to the active amine sites, resulting in slightly lower uptake compared to less hindered amines like ethylenediamine.

Formation of Chiral Complexes

This compound is an unsymmetrical bidentate N,N'-donor ligand that readily forms stable five-membered chelate rings with metal ions. Its ability to act as a chelating agent makes it a valuable component in the synthesis of various coordination complexes, including those with specific chiral geometries. cymitquimica.com The presence of both a primary (-NH2) and a secondary amine (-NHR) group, along with the isopropyl substituent, influences the stereochemistry of the resulting metal complexes.

The formation of chiral octahedral cobalt(III) complexes containing this compound has been reported. researchgate.netdoaj.org In one synthetic approach, three octahedral cobalt(III) complexes with the general formula uns-cis-[Co(eddp)(R-en)]Cl·2H₂O were prepared. researchgate.netdoaj.orgresearchgate.net Here, 'eddp' represents the tetradentate ONNO-type ligand ethylenediamine-N,N'-di-3-propionate, and 'R-en' is a bidentate N,N'-type ligand, which includes this compound. researchgate.netdoaj.org The synthesis involves the reaction of sodium uns-cis-(ethylenediamine-N,N'-di-3-propionato)(carbonato)cobaltate(III)dihydrate with this compound. researchgate.netdoaj.org The use of the uns-cis starting material directs the stereochemistry of the product, yielding the uns-cis geometrical isomer where the two nitrogen atoms of the this compound ligand are in a cis position relative to each other. researchgate.netresearchgate.net These complexes were successfully isolated and characterized, demonstrating the role of this compound in forming specific, chiral coordination environments around a metal center. researchgate.netdoaj.org

Furthermore, this compound has been incorporated into more complex, high-nuclearity coordination polymers. A notable example is the three-dimensional coordination framework based on hexanuclear copper(II) clusters, with the formula [Cu₆(N₃)₁₂(N-Ipren)₂]n (where N-Ipren is this compound). nih.gov This compound was synthesized through the self-assembly of copper(II) nitrate, sodium azide, and this compound. nih.gov The resulting structure is a complex 3D framework built from [Cu₆(N₃)₁₂(N-Ipren)₂] clusters, highlighting the ligand's ability to participate in the formation of intricate, polynuclear chiral magnetic materials. nih.gov

Spectroscopic Investigations of Metal-N-Isopropylethylenediamine Interactions

Spectroscopic techniques are essential for elucidating the coordination environment and the nature of the bonding between this compound and metal centers.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of this compound to a metal ion. Upon complexation, the vibrational frequencies of the ligand's amine groups are altered. The stretching and bending vibrations of the N-H bonds, as well as the C-N stretching vibrations, are particularly sensitive to coordination.

In studies of cobalt(III) complexes of the type uns-cis-[Co(eddp)(this compound)]Cl, IR spectroscopy was used as a primary characterization method to confirm the incorporation of the diamine ligand into the coordination sphere. researchgate.netdoaj.org Similarly, in metal-organic frameworks (MOFs) where this compound is appended to the metal sites, IR spectroscopy helps to characterize the material. nih.gov For instance, in CO₂-dosed diamine-appended Mg₂(dobpdc) frameworks, the appearance of carbamate (B1207046) vibrations around 1650 cm⁻¹ (C-O) and 1330 cm⁻¹ (C-N) provides evidence of the chemical transformation of the appended amine, which includes this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Coordination Studies

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and environment of the ligand within a complex in solution. For diamagnetic complexes, such as those of cobalt(III), ¹H and ¹³C NMR are particularly informative. The chemical shifts of the protons and carbons in the this compound ligand change significantly upon coordination to the metal center due to the effects of electron deshielding and conformational rigidity within the chelate ring.

The characterization of uns-cis-[Co(eddp)(diamine)]⁺ type complexes, including the one with this compound, has been supported by ¹H and ¹³C NMR spectroscopy. researchgate.net For related cobalt(III)-edda complexes, the protons on the acetate (B1210297) rings and the ethylene (B1197577) backbone of the ligands show distinct patterns that can be used to differentiate between isomers. researchgate.net

In the field of metal-organic frameworks, solid-state NMR has been employed to study the interaction of CO₂ with this compound appended to Mg₂(dobpdc). chemrxiv.org ¹³C solid-state NMR experiments on the CO₂-loaded material revealed multiple resonances between 161 and 164 ppm, which were assigned to different ammonium (B1175870) carbamate chain conformations resulting from the reaction of CO₂ with the diamine. chemrxiv.org This demonstrates the utility of NMR in probing the local chemical environment and reactivity of the coordinated ligand even in the solid state. chemrxiv.orgrsc.org

Electronic Absorption Spectroscopy

Electronic absorption (UV-Vis) spectroscopy is used to study the d-d electronic transitions of the metal center, which are sensitive to the ligand field environment. The resulting spectra are characteristic of the coordination geometry and the nature of the donor atoms.

For the octahedral cobalt(III) complexes of the type uns-cis-[Co(eddp)(this compound)]Cl, electronic absorption spectroscopy was a key method of characterization. researchgate.netdoaj.org These d⁶ low-spin complexes are expected to show two primary d-d absorption bands. For a CoN₄O₂ chromophore, these bands correspond to the ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g transitions. The positions and intensities of these bands confirm the octahedral geometry and the successful coordination of the this compound ligand alongside the 'eddp' ligand. researchgate.net

X-ray Diffraction Analysis of Coordination Compounds

The crystal structure of the complex [Cu₆(N₃)₁₂(N-Ipren)₂]n (where N-Ipren = this compound) has been determined by single-crystal X-ray diffraction. nih.gov This analysis revealed a 3D coordination framework based on hexanuclear copper(II) clusters. nih.gov Within this structure, the this compound ligand acts as a bidentate chelate, coordinating to copper ions and forming part of a complex polynuclear assembly bridged by numerous azide ligands. nih.govat.uaresearchgate.net

In the context of metal-organic frameworks, the structure of Zn₂(dobpdc) appended with this compound (i-2) has also been investigated after CO₂ dosing. nih.gov Single-crystal X-ray diffraction was used to determine the coordination environment, showing the interaction between the diamine, the metal center, and the inserted CO₂ molecule. nih.govresearchgate.net

Table 1: Selected X-ray Crystallographic Data for a Copper(II) Complex with this compound Data for the unique copper centers in the asymmetric unit of [Cu₆(N₃)₁₂(N-Ipren)₂]n.

| Parameter | Cu1 | Cu2 | Cu3 |

| Coordination Geometry | Distorted Octahedral | Distorted Octahedral | Distorted Octahedral |

| Bond Lengths (Å) | |||

| Cu–N(N-Ipren) | 2.063(8) | - | - |

| Cu–N(N-Ipren) | 2.079(8) | - | - |

| Cu–N(azide) | 1.991(8) - 2.659(9) | 1.994(8) - 2.701(8) | 2.002(8) - 2.628(9) |

| Bond Angles (°) | |||

| N-Cu-N (chelate) | 83.3(3) | - | - |

| Source: Adapted from data in Gu, Z.-G., et al. (2008). Dalton Transactions. nih.gov |

Catalytic Applications of N Isopropylethylenediamine and Its Complexes

N-Isopropylethylenediamine as a Ligand in Catalysis

The amine functional groups in this compound allow it to act as an effective ligand in a range of catalytic processes. lookchem.com By coordinating with a metal center, it can modify the metal's electronic properties and steric environment, thereby tuning its catalytic activity.

Hydrogenation Processes

This compound has been identified as a potential ligand for catalysts used in hydrogenation, a fundamental process in organic synthesis. lookchem.com Ruthenium complexes, in particular, are widely studied for hydrogenation reactions, including the asymmetric transfer hydrogenation of ketones and the reduction of N-heterocycles. nih.govnih.govresearchgate.net The activation of these catalyst precursors often involves the ionization of the complex in solution to generate the catalytically active species. nih.gov While specific performance data for this compound-ruthenium complexes is not extensively detailed, its structural similarity to other effective ethylenediamine-derived ligands suggests its potential in this area.

Hydroformylation Reactions

Hydroformylation, or oxo synthesis, is a large-scale industrial process for producing aldehydes from alkenes. This reaction is typically catalyzed by rhodium or cobalt complexes. researchgate.net While phosphine (B1218219) and phosphite (B83602) ligands dominate this field due to their electronic and steric properties, nitrogen-containing ligands like this compound are also explored. lookchem.comresearchgate.net The general mechanism for rhodium-catalyzed hydroformylation involves a cycle of oxidation state changes from Rh(I) to Rh(III) and coordination geometries between square planar, trigonal bipyramidal, and octahedral. mdpi.com The role of the ligand is to stabilize the metal center and influence the regioselectivity of the addition to the alkene.

Transition Metal-Catalyzed Reactions

The ability of this compound to form stable complexes with transition metals like copper and nickel makes it a candidate for various catalytic applications. vulcanchem.com Late transition metal complexes are crucial in many organic transformations, including polymerization and cross-coupling reactions. mdpi.com The ligand's structure, particularly the steric bulk provided by the isopropyl group and the chelation from the diamine backbone, can help stabilize the metal center and direct the reaction's selectivity.

Role in C-N Coupling Reactions, including Amination of Aryl Halides

While often employed as a ligand, this compound also plays a significant role as a substrate in C-N cross-coupling reactions, a cornerstone of pharmaceutical and materials chemistry. In nickel-catalyzed amination reactions, the distinct reactivity of its primary and secondary amine groups has been demonstrated. acs.org

Research on the amination of aryl halides using a single-component Ni(0) complex with a BINAP ligand showed that this compound reacts with high selectivity at its primary amine. acs.org When subjected to the catalytic conditions, the primary amine (-NH2) couples with the aryl halide, leaving the secondary isopropyl-protected amine (-NH-iPr) untouched. This chemoselectivity is valuable for synthesizing more complex molecules where one amine group needs to be selectively functionalized. acs.org

| Reactants | Catalyst System | Conditions | Key Finding | Reference |

|---|---|---|---|---|

| This compound + Aryl Halide | (BINAP)Ni(η²-NC-Ph) Complex, NaOtBu | Toluene, 50-80 °C | Reaction occurs selectively on the primary amine; the secondary amine does not react. | acs.org |

Use in Asymmetric Synthesis and Chiral Induction

Asymmetric synthesis aims to create chiral molecules with a specific three-dimensional arrangement, which is critical in the pharmaceutical industry. tdl.orgsigmaaldrich.com this compound serves as a valuable reagent in this field. It is specifically used in the preparation of enantiopure α-hydroxy-β-lactams through a process of stereoselective glycosylation. lookchem.com This application is important for producing chiral compounds that are essential for developing drugs with high specificity and fewer side effects. lookchem.com

Furthermore, the isopropyl group, a key feature of this compound, has proven effective in creating a specific steric environment to guide the stereochemical outcome of reactions. In related research, chiral auxiliaries based on N,N-diisopropyl-N-phosphonyl imines have been used for the highly diastereoselective asymmetric synthesis of chiral aziridine-2-carboxylic esters. nih.govnih.gov The use of the secondary isopropyl group was found to be superior to primary groups like benzyl (B1604629) in providing the necessary asymmetric environment to achieve excellent diastereoselectivity (>99:1 dr in many cases). nih.govnih.gov

Mechanisms of Catalysis Involving this compound

The catalytic utility of this compound is rooted in its fundamental coordination chemistry and its role in established reaction mechanisms.

Coordination and Chelation: As a bidentate N,N'-ligand, this compound coordinates to a metal center through its two nitrogen atoms. This forms a stable five-membered chelate ring, a thermodynamically favorable arrangement that enhances the stability of the resulting metal complex. This chelation is the basis for its function as a ligand in the catalytic processes mentioned in section 4.1.

Mechanism of C-N Coupling: In the context of the nickel-catalyzed amination where this compound acts as a substrate, the reaction proceeds through a well-understood catalytic cycle. acs.org

Oxidative Addition: The active Ni(0) catalyst reacts with the aryl halide (Ar-X) to form a (BINAP)Ni(Ar)(X) complex. This is the turnover-limiting step. acs.org

Amine Coordination and Deprotonation: this compound coordinates to the nickel center, and the base (NaOtBu) removes a proton from the primary amine, forming a nickel amido complex. acs.org

Reductive Elimination: The final C-N bond is formed as the N-arylated amine product is eliminated from the nickel center, regenerating the active Ni(0) catalyst to continue the cycle. acs.org

General Hydrogenation and Hydroformylation Mechanisms: For reactions where this compound would act as a ligand, the mechanism follows general principles. In asymmetric transfer hydrogenation with ruthenium catalysts, the mechanism involves the formation of a ruthenium hydride species, which acts as the active reducing agent. nih.gov In rhodium-catalyzed hydroformylation, the cycle involves key steps such as alkene coordination, migratory insertion to form a rhodium-alkyl intermediate, CO insertion to form a rhodium-acyl species, and finally hydrogenolysis to release the aldehyde product and regenerate the catalyst. mdpi.com In these cycles, the this compound ligand would remain coordinated to the metal center, influencing the kinetics and selectivity of these elementary steps.

N Isopropylethylenediamine in Advanced Materials Science

Application in Metal-Organic Frameworks (MOFs) for Gas Adsorption

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials renowned for their exceptionally high surface areas and tunable structures. Functionalizing MOFs with amine-containing molecules is a key strategy for enhancing their selectivity and capacity for capturing acidic gases like carbon dioxide (CO2). N-Isopropylethylenediamine (referred to as i-2 or ipen in some literature) has been successfully integrated into MOF structures, particularly the M2(dobpdc) series (where M can be Mg, Mn, Fe, Co, Ni, Zn, and dobpdc⁴⁻ = 4,4′-dioxidobiphenyl-3,3′-dicarboxylate), to create highly effective CO2 adsorbents. researchgate.netrsc.orgnih.govnih.gov

CO2 Capture Mechanisms in this compound-Functionalized MOFs

The primary mechanism for CO2 capture in this compound-functionalized MOFs involves a chemisorption process. researchgate.net When exposed to CO2, the gas molecules insert into the metal-amine bonds within the framework. rsc.orgnih.gov This insertion triggers a cooperative reorganization of the diamine molecules, leading to the formation of well-ordered one-dimensional chains of ammonium (B1175870) carbamate (B1207046). researchgate.netresearchgate.net This cooperative process is responsible for the characteristic "step-shaped" adsorption isotherms observed in these materials, where a sharp uptake of CO2 occurs above a specific threshold pressure. nih.govresearchgate.net

This mechanism allows for large CO2 separation capacities with small temperature swings, making the regeneration process potentially more energy-efficient than traditional aqueous amine solutions. researchgate.net The presence of bulky alkyl substituents, like the isopropyl group on this compound, can systematically tune the desorption temperature and improve the framework's stability under conditions relevant to real flue gas, which may contain O2, SO2, and water vapor. nih.gov The CO2 uptake capacity of this compound-appended Mg2(dobpdc) at 298 K has been reported to be approximately 2.30 mmol g⁻¹ at a CO2 concentration of 400 ppm. rsc.org The bulky isopropyl group can, however, introduce some steric hindrance that may kinetically limit the diffusion of CO2 into the pores. rsc.org

Computational Studies and DFT Analysis of Adsorption Mechanisms

Density Functional Theory (DFT) calculations, often corrected for van der Waals (vdW) forces, have been instrumental in elucidating the detailed molecular-level mechanism of CO2 capture in this compound-functionalized MOFs. researchgate.netrsc.orgnih.govumn.edu These computational studies confirm that the diamine molecule acts as a Lewis base, strongly interacting with the open metal sites of the MOF through its primary amine group. rsc.orgnih.gov

DFT analysis reveals a two-step reaction pathway for the formation of the final ammonium carbamate product: rsc.orgnih.gov

Formation of a Zwitterion Intermediate: This initial step involves a simultaneous nucleophilic attack by the metal-bound nitrogen atom on the carbon atom of the CO2 molecule, coupled with a proton transfer. This leads to the creation of a zwitterionic intermediate. rsc.orgnih.gov

Rearrangement to Ammonium Carbamate: The zwitterion intermediate then undergoes a rearrangement to form the more stable final product, ammonium carbamate. rsc.orgnih.gov

Table 1: DFT-Calculated Energies for this compound (i-2) in M₂(dobpdc) MOFs

| Metal Center (M) | Diamine Binding Energy (kJ mol⁻¹) | CO₂ Binding Energy (kJ mol⁻¹) | Rate-Determining Barrier (eV) |

| Mg | 132 - 178 | 43 - 69 | 0.99 - 1.49 |

| Sc | 132 - 178 | 43 - 69 | 0.99 - 1.49 |

| Ti | 132 - 178 | 43 - 69 | 0.99 - 1.49 |

| V | 132 - 178 | 43 - 69 | 0.99 - 1.49 |

| Cr | 132 - 178 | 43 - 69 | 0.99 - 1.49 |

| Mn | 132 - 178 | 43 - 69 | 0.99 - 1.49 |

| Fe | 132 - 178 | 43 - 69 | 0.99 - 1.49 |

| Co | 132 - 178 | 43 - 69 | 0.99 - 1.49 |

| Ni | 132 - 178 | 43 - 69 | 0.99 - 1.49 |

| Cu | 132 - 178 | 43 - 69 | 0.99 - 1.49 |

| Zn | 132 - 178 | 43 - 69 | 0.99 - 1.49 |

| Data sourced from computational studies on i-2 functionalized M₂(dobpdc) systems. rsc.orgnih.gov |

Spectroscopic Characterization of Adsorption Products within MOFs

Spectroscopic techniques provide direct experimental evidence for the CO2 adsorption mechanisms predicted by computational studies. Multinuclear solid-state nuclear magnetic resonance (NMR) spectroscopy is a particularly powerful tool for this purpose. chemrxiv.org Studies on CO2-dosed this compound-Mg2(dobpdc) using ¹⁷O and ¹³C NMR have been conducted. cam.ac.uk The resulting spectra for (i-2)-Mg2(dobpdc) closely resemble those of other diamine-functionalized MOFs known to form ammonium carbamate chains, providing strong evidence for this specific adsorption product. chemrxiv.orgcam.ac.uk

Fourier transform-infrared (FTIR) spectroscopy is another key technique used to characterize the interactions. FTIR analysis can provide evidence for the formation of covalent C-N bonds, which is indicative of the reaction between the amine groups and CO2. nih.gov Combined with X-ray diffraction, which confirms the crystallinity and structure of the material, these spectroscopic methods offer a comprehensive picture of the host-guest interactions within the MOF pores during CO2 capture. nih.gov

Integration into Graphene-Based Materials for Enhanced Properties

Beyond MOFs, this compound serves as a crucial reagent in the modification of graphene-based materials. Its bifunctional nature, possessing two amine groups, allows it to act as both a crosslinking agent and a nitrogen-doping source for graphene oxide (GO), a readily available precursor for graphene. nih.govacs.org

Crosslinking of Graphene Oxide Films

This compound (also referred to as IPEDA) is used as a crosslinking agent to fabricate nitrogen-doped graphene oxide monoliths (NGOMs) and films. nih.govresearchgate.net The process involves the reaction of the amine groups of this compound with the oxygen-containing functional groups (primarily epoxides and carboxylic acids) on the surface of individual graphene oxide sheets. nih.govacs.org This reaction, often a ring-opening reaction with GO epoxides, forms robust covalent C-N bonds that "stitch" the GO sheets together. nih.govresearchgate.netacs.org

This crosslinking enhances the interlayer bonding force, which has important implications for the material's properties. acs.org For instance, in the preparation of graphene films for thermal management, crosslinking with diamines like this compound can constrain the structural expansion of the film during the high-temperature carbonization process. acs.org This leads to a more ordered stacking structure, which is critical for achieving high thermal conductivity. acs.org Characterization using FTIR and X-Ray Diffraction (XRD) confirms the formation of the new crosslinked structure and an increase in the interspatial distance between the GO sheets. researchgate.netresearchgate.net

Nitrogen Doping of Graphene Structures

The same process used for crosslinking also serves as an effective method for nitrogen doping of the graphene lattice. acs.org As the this compound molecules form covalent bonds with the graphene oxide sheets, nitrogen atoms are naturally incorporated into the carbon framework. nih.govacs.org

X-ray photoelectron spectroscopy (XPS) analysis provides definitive evidence for this nitrogen doping, confirming the presence of C-N and C=N bonds. nih.gov The analysis further suggests the formation of various nitrogen configurations, including quaternary nitrogen (where a nitrogen atom replaces a carbon atom within the graphene lattice) and nitrogen-containing heterocyclic structures. nih.gov This introduction of nitrogen atoms modifies the electronic properties of the graphene material and can create active sites for various applications, such as in energy storage or catalysis. researchgate.net

Impact on Thermal and Electrical Conductivity of Graphene Films

This compound (IPEDA) has been utilized as a chemical crosslinking and reducing agent to modify graphene oxide (GO) films, aiming to improve their properties for thermal management applications. During the production of graphene films from GO, high-temperature processes like carbonization can generate significant gas pressure, which damages the ordered stacking structure of the graphene sheets and degrades the film's thermal conductivity. escholarship.orgspectrumchemical.com

Researchers have introduced diamines, including IPEDA, to crosslink and reduce the GO sheets. The amine groups react with oxygen-containing functional groups on the GO, such as carboxyl and epoxide groups, forming stable C-N bonds. escholarship.orgspectrumchemical.com This crosslinking strategy helps to constrain the volume expansion of the film during carbonization, preserving a more ordered structure. escholarship.org

In a comparative study, graphene films were modified with different diamines: ethylenediamine (B42938) (GF-E), dimethylaminopropylamine (GF-D), and this compound (GF-I). The results indicated that while all amine-modified films showed improvements over pure graphene film (GF), the specific amine used had a distinct influence on the final properties. The GF-I film, modified with this compound, exhibited enhanced thermal and electrical conductivity compared to the unmodified graphene film. escholarship.org

Research Findings on Graphene Film Properties

| Film Type | Modifier | Thermal Conductivity (W m⁻¹ K⁻¹) | Electrical Conductivity (S cm⁻¹) |

| GF | None (Pure Graphene Film) | ~980 | 5386 |

| GF-I | This compound (IPEDA) | 1002 | 5575 |

| GF-D | Dimethylaminopropylamine (DMPDA) | 1010 | 5464 |

| GF-E | Ethylenediamine (EDA) | ~1180 | 5890 |

This table presents data from a study on amine-modified graphene films, highlighting the impact of different crosslinking agents on conductivity. escholarship.org

The introduction of nitrogen atoms from the IPEDA into the graphene structure is believed to induce high-temperature defects that can promote the growth of graphitic grains, further contributing to the enhancement of conductivity. escholarship.org These findings underscore the potential of this compound as a functional modifier for creating graphene-based materials with tailored conductive properties for advanced thermal management systems. escholarship.orgspectrumchemical.com

Development of pH-Responsive Polymers and Hydrogels

This compound plays a crucial role as a hydrophilic building block in the synthesis of "smart" polymers and hydrogels that can respond to changes in their environment, particularly pH and temperature. sigmaaldrich.comresearchgate.netsemanticscholar.org These materials are of significant interest for applications in drug delivery and tissue engineering. sigmaaldrich.comsemanticscholar.org

A key synthetic strategy involves the successive aminolysis of polysuccinimide (PSI), a precursor polymer. In this process, PSI is reacted first with a hydrophobic N-alkylamine and subsequently with the hydrophilic this compound. sigmaaldrich.comresearchgate.netsemanticscholar.org This method yields amphiphilic polyaspartamide derivatives. The balance between the hydrophobic and hydrophilic segments, the latter introduced by IPEDA, is critical for the material's responsive behavior. sigmaaldrich.com

The resulting polymers can self-assemble into micelles in aqueous solutions. semanticscholar.org More importantly, they can form hydrogels that exhibit a sol-gel transition—a change from a liquid-like solution to a solid-like gel—in response to specific triggers. semanticscholar.org The presence of the this compound moiety, with its amine groups, imparts pH sensitivity. At low pH (below pH 4), the amine groups become protonated, leading to increased electrostatic repulsion between the polymer chains and causing the hydrogel to swell. dntb.gov.ua As the pH increases, the amine groups are deprotonated, reducing repulsion and allowing the gel to shrink or collapse. semanticscholar.org

This dual responsiveness to both pH and temperature makes these hydrogels highly versatile. sigmaaldrich.comresearchgate.net For instance, an injectable hydrogel could be administered as a liquid at a lower temperature and then form a stable gel at body temperature, with its swelling and drug-release properties further tunable by the local pH environment. sigmaaldrich.comsemanticscholar.org

Corrosion Inhibition Applications

This compound has been identified as a potential corrosion inhibitor, particularly for the protection of copper and its alloys. jmaterenvironsci.comgoogle.com The effectiveness of many organic corrosion inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. jmaterenvironsci.comresearchgate.net

Amines, in general, are effective corrosion inhibitors due to the presence of a lone pair of electrons on the nitrogen atom. jmaterenvironsci.comgoogle.com In the case of this compound, these lone electrons can be donated to the vacant d-orbitals of copper atoms on the surface. This interaction leads to the formation of a coordinate covalent bond between the nitrogen atom and the copper surface, resulting in the adsorption of the molecule onto the metal. jmaterenvironsci.comgoogle.com This process can create a self-assembled, protective organic film that hinders both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions that drive corrosion. jmaterenvironsci.comnih.gov

While detailed electrochemical studies specifically quantifying the inhibition efficiency of this compound are not broadly published, it is included in patents for corrosion-inhibiting compositions for copper alloys. jmaterenvironsci.comgoogle.com These compositions often combine a nitrogen-containing organic compound, such as this compound, with other agents like phosphorus oxide compounds, dissolved in a solvent. google.com The proposed mechanism involves the nitrogen-copper bond forming a protective layer that enhances the corrosion resistance of the metal surface. google.com

Overview of this compound in Corrosion Inhibition

| Compound | Target Metal | Proposed Inhibition Mechanism | Application Area |

| This compound | Copper and Copper Alloys | Adsorption via N-Cu bond formation, creating a protective organic film on the metal surface. jmaterenvironsci.comgoogle.com | Component in surface treating compositions for enhancing corrosion resistance. google.com |

This table summarizes the potential application of this compound as a corrosion inhibitor based on its chemical properties and inclusion in protective formulations.

Theoretical and Computational Studies of N Isopropylethylenediamine

Density Functional Theory (DFT) Calculations on Coordination and Reactivity

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the coordination and reactivity of N-Isopropylethylenediamine (i-2) in various chemical systems, particularly in the context of carbon dioxide capture. rsc.org

Systematic computations using van der Waals (vdW) corrected DFT methods have been employed to elucidate the microscopic mechanism of CO2 capture in i-2 functionalized metal-organic frameworks (MOFs), specifically M2(dobpdc) (where dobpdc4- = 4,4'-dioxidobiphenyl-3,3'-dicarboxylate; M = Mg, Sc-Zn). rsc.org These studies reveal that the i-2 molecule, acting as a Lewis base, strongly interacts with the open metal sites of the MOF through its primary amine. The binding energies for this interaction are significant, ranging from 132 to 178 kJ mol-1, depending on the metal center. rsc.org

Upon exposure to CO2, the gas molecule is captured through insertion into the metal-N bond, leading to the formation of an ammonium (B1175870) carbamate (B1207046). rsc.org The CO2 binding energies vary with the metal, ranging from 43 to 69 kJ mol-1. rsc.org Notably, i-2-Sc2(dobpdc) and i-2-Mg2(dobpdc) exhibit high CO2 binding energies, highlighting their potential for CO2 capture applications. rsc.org

DFT calculations have also been instrumental in understanding the crosslinking details between this compound and graphene oxide (GO), as well as the subsequent adsorption mechanism of copper ions. These theoretical calculations provide a quantitative understanding of the crosslinking and adsorption processes.

Furthermore, DFT has been utilized to study the coordination of various N,N-dialkylamides with protactinium(V) to understand the principles governing the extraction of Pa(V). rsc.org The thermodynamic analysis from these calculations indicates that linear alkyl substituents are favored over branched ones, and substitution on the amido groups can weaken the binding to the metal center. rsc.org Such insights are crucial for designing efficient extractants. rsc.org

In the context of catalysis, DFT calculations have been used to understand the kinetic behavior of nickel-catalyzed amination reactions of aryl chlorides and bromides with primary aliphatic amines, including substrates like this compound. acs.org These studies provide insights into the reaction mechanisms and the role of different ligands and substrates. acs.org

The table below summarizes the binding energies of this compound with different metal centers in M2(dobpdc) MOFs as determined by DFT calculations.

| Metal Center (M) | i-2 Binding Energy (kJ/mol) | CO2 Binding Energy (kJ/mol) |

| Mg | High | High |

| Sc | High | High |

| V | - | - |

| Cr | - | - |

| Mn | - | - |

| Fe | - | - |

| Co | - | - |

| Ni | - | - |

| Cu | - | - |

| Zn | - | - |

Data sourced from DFT calculations on i-2 functionalized M2(dobpdc) MOFs. rsc.org The specific values for each metal center were not individually detailed in the provided search results, but Mg and Sc were highlighted for their high binding energies.

Molecular Dynamics Simulations of this compound Interactions

While specific molecular dynamics (MD) simulations focusing solely on this compound are not extensively detailed in the provided search results, the application of MD simulations to study interactions in related systems provides a framework for how such studies could be approached. For instance, MD simulations have been used to investigate the interactions between human dipeptidyl-peptidase III and its substrates, providing insights into binding modes and conformational changes. nih.gov Similarly, MD simulations have been employed to study the interactions between poly(amido-amine) and nano-silica, highlighting the importance of this method in understanding complex intermolecular forces. researchgate.net

In the context of materials science, MD simulations are a crucial tool for understanding diffusion processes in porous materials like metal-organic frameworks (MOFs). acs.org For systems involving this compound functionalized MOFs, MD simulations could provide valuable information on the diffusion of CO2 molecules within the framework and the dynamic behavior of the diamine itself. These simulations can complement experimental techniques and provide an atomistic-level understanding of the guest-host interactions.

The GROMACS software package is a prominent tool for performing high-throughput molecular dynamics simulations, which could be applied to study this compound systems. escholarship.org Such simulations would allow for the calculation of various properties, including binding free energies and the individual contributions from van der Waals and electrostatic interactions. nih.gov

Although direct MD simulation studies on this compound are not available in the search results, the principles and methodologies are well-established in computational chemistry and could be readily applied to investigate its interactions in various environments.

Mechanistic Insights from Computational Modeling of Chemical Reactions

Computational modeling, particularly using Density Functional Theory (DFT), has provided significant mechanistic insights into chemical reactions involving this compound. A key area of investigation has been its role in CO2 capture within metal-organic frameworks (MOFs).

The microscopic mechanism of CO2 capture in this compound (i-2) functionalized M2(dobpdc) MOFs has been elucidated through systematic DFT computations. rsc.org The process is shown to occur in two distinct steps:

Formation of a zwitterion intermediate: This step involves the simultaneous nucleophilic attack of the CO2 molecule on the metal-bound nitrogen atom of the i-2 ligand, coupled with a proton transfer. rsc.org This initial step is determined to be the rate-determining step, characterized by relatively high energy barriers ranging from 0.99 to 1.49 eV. rsc.org

This detailed reaction pathway, including the identification of transition states and intermediates, provides a fundamental understanding of the CO2 adsorption process at a molecular level. rsc.org

Computational studies have also shed light on the reactivity of this compound in other contexts. For example, in nickel-catalyzed C-N coupling reactions, the reaction of this compound with aryl chlorides occurs selectively at the primary amine, leaving the secondary amine unreacted. acs.org Computational modeling can help to rationalize this selectivity by examining the energetics of the different possible reaction pathways.

Furthermore, DFT calculations have been used to investigate the crosslinking reaction between this compound and graphene oxide, providing evidence for the formation of covalent C-N bonds through the ring-opening of epoxide groups on the graphene oxide surface.

The following table summarizes the key mechanistic steps and associated energy barriers for CO2 capture by i-2 functionalized M2(dobpdc) as determined by computational modeling.

| Mechanistic Step | Description | Energy Barrier (eV) |

| Step 1 | Formation of a zwitterion intermediate via nucleophilic attack and proton transfer. | 0.99–1.49 (Rate-determining) |

| Step 2 | Rearrangement of the zwitterion intermediate to form ammonium carbamate. | < 0.50 |

Data sourced from DFT calculations on the CO2 capture mechanism in i-2 functionalized M2(dobpdc) MOFs. rsc.org

Future Research Directions and Emerging Applications

Exploration of New Catalytic Cycles and Transformations

The distinct reactivity of the two amine groups in N-Isopropylethylenediamine makes it a valuable ligand for developing novel catalytic systems. Research is increasingly focused on harnessing this property for selective chemical transformations.

One significant area of research involves its use in first-row transition metal catalysis. For instance, a well-defined nickel(0) complex, (BINAP)Ni(η²-NC-Ph), has been shown to effectively catalyze the amination of aryl and heteroaryl chlorides and bromides with primary aliphatic amines. acs.orgacs.org A key finding in this area is the selective reactivity of this compound; the reaction occurs exclusively at the primary amine, leaving the secondary amine untouched. acs.orgacs.org This chemoselectivity opens avenues for synthesizing complex molecules where the secondary amine can be used in subsequent reaction steps. Future work will likely explore expanding the scope of substrates and developing catalytic cycles that exploit this stepwise reactivity for tandem or one-pot reaction sequences.

Beyond nickel, this compound is being investigated as a ligand in cobalt(III) complexes. researchgate.netdoaj.orgresearchgate.net Researchers have successfully prepared and characterized octahedral cobalt(III) complexes incorporating this compound alongside other ligands. researchgate.netdoaj.org These studies form the basis for exploring the catalytic activity of such complexes, for example, in oxidation, reduction, or asymmetric synthesis, where the chiral environment created by the ligand arrangement could induce stereoselectivity. The steric bulk of the isopropyl group is a critical factor that influences the coordination geometry and, consequently, the catalytic behavior of the metal center. oup.com Further research is anticipated to focus on designing new cobalt and other metal complexes and evaluating their performance in a wider range of catalytic transformations. grafiati.com

Table 1: Research on Catalytic Applications of this compound

| Catalyst System | Transformation | Key Finding / Research Direction | References |

|---|---|---|---|

| (BINAP)Ni(η²-NC-Ph) | C-N Cross-Coupling (Amination of Aryl Halides) | Selective reaction at the primary amine of this compound, leaving the secondary amine intact. Future work could exploit this for sequential reactions. | acs.orgacs.org |

| Cobalt(III) Complexes | Coordination Chemistry | Preparation of octahedral complexes. Future research aims to explore their potential in various catalytic reactions, including asymmetric synthesis. | researchgate.netdoaj.orgoup.com |

Design of Advanced Functional Materials with Tunable Properties

The bifunctional nature of this compound makes it an excellent building block for advanced functional materials, where its incorporation allows for the precise tuning of material properties.

A prominent application is in the development of metal-organic frameworks (MOFs) for carbon capture. jyu.fi Specifically, diamine-appended variants of Mg₂(dobpdc) have demonstrated exceptional CO₂ adsorption capacities and selectivities. escholarship.org By functionalizing the open metal sites of the MOF with this compound, researchers can modulate the adsorption and desorption behavior. researchgate.netkoreascience.kr The structure of the appended diamine, including the steric hindrance provided by the isopropyl group, dictates the cooperative adsorption mechanism of CO₂, affecting the pressure and temperature at which CO₂ is captured and released. escholarship.orgresearchgate.net This tunability is crucial for designing materials optimized for specific CO₂ separation applications, such as from flue gas or direct air capture. jyu.fiescholarship.org Detailed studies have shown that bulky substituents on the diamine can also enhance the framework's stability against contaminants like SO₂ and water vapor. researchgate.net

This compound also serves as a crosslinking agent in the fabrication of graphene-based materials. gncl.cn Graphene oxide monoliths and aerogels have been assembled using this compound to create robust three-dimensional structures. nih.govacs.orgmdpi.com These materials exhibit potential for environmental remediation, such as the removal of heavy metal ions like copper(II) from water. nih.gov The interaction between the amine groups and the oxygen-containing functional groups on the graphene oxide sheets establishes a crosslinked network, and the properties of the final aerogel can be tuned by the choice of the amine crosslinker. researchgate.netacs.org

In the biomedical field, this compound is used to synthesize novel hydrogels with "smart" properties. koreascience.kr For example, amphiphilic, thermo- and pH-responsive polyaspartamides have been created through the successive reaction of polysuccinimide with hydrophobic alkylamines and hydrophilic this compound. mdpi.comresearchgate.netlsmu.lt These injectable hydrogels exhibit a lower critical solution temperature (LCST) and can undergo a sol-gel transition in response to temperature changes, making them promising candidates for drug delivery systems and tissue engineering applications. mdpi.comresearchgate.net The transition temperature and other properties can be precisely controlled by adjusting the ratio of the hydrophobic and hydrophilic components. researchgate.net

Table 2: Advanced Functional Materials Incorporating this compound

| Material Type | Application | Tunable Property & Role of this compound | References |

|---|---|---|---|

| Metal-Organic Frameworks (e.g., i-2-Mg₂(dobpdc)) | CO₂ Capture | The diamine structure tunes the CO₂ adsorption/desorption pressure and temperature, enabling large working capacities and high selectivity. | jyu.fiescholarship.orgresearchgate.netresearchgate.netnih.gov |

| Graphene Oxide Aerogels/Monoliths | Environmental Remediation (e.g., Copper Ion Removal) | Acts as a crosslinker to form a stable 3D porous structure. The choice of diamine affects morphology and adsorption characteristics. | nih.govacs.org |

| Polyaspartamide Copolymers | Drug Delivery, Tissue Engineering | Incorporated as a hydrophilic component to create thermo- and pH-responsive hydrogels. The ratio of components controls the sol-gel transition temperature. | mdpi.comresearchgate.netlsmu.lt |

Integration with Emerging Technologies (e.g., AI in Material Design)

The development of new catalysts and materials is increasingly being accelerated by emerging computational technologies. The integration of Artificial Intelligence (AI) and machine learning (ML) with theoretical calculations represents a new frontier for designing materials based on this compound.

Currently, computational methods like Density Functional Theory (DFT) are being used to unravel the complex mechanisms at the molecular level. For instance, DFT calculations have been crucial in understanding how CO₂ capture occurs in this compound-functionalized MOFs. researchgate.netdntb.gov.ua These studies have elucidated the binding energies of the diamine to the metal centers and mapped the multi-step reaction pathway of CO₂ insertion, identifying the rate-determining steps. researchgate.net

The vast amount of data generated from such computational studies, as well as from high-throughput experiments, creates an ideal training ground for AI and ML algorithms. umich.eduresearchgate.net Machine learning models can identify complex structure-property relationships that are not immediately obvious to human researchers. catalysis.blogresearchgate.net In the context of this compound, AI could be used to:

Accelerate Screening: Rapidly screen vast libraries of potential MOF structures functionalized with this compound and its derivatives to predict their CO₂ adsorption capacity, selectivity, and stability. researchgate.net

Optimize Catalyst Design: Predict the performance of new metal complexes containing this compound as a ligand for specific catalytic transformations, guiding synthetic efforts toward the most promising candidates. paperpublications.org

Discover Novel Materials: Propose entirely new material compositions and structures incorporating this compound with desired properties, such as specific thermal responsiveness in polymers or enhanced catalytic activity.

By combining the predictive power of AI with the mechanistic insights from DFT, researchers can move from a trial-and-error approach to a more rational, data-driven design of functional molecules and materials. umich.eduumn.edu

Sustainable Synthesis and Application Methodologies

In line with the principles of green chemistry, a key area of future research is the development of sustainable methods for both the synthesis and application of this compound and its derivatives. scispace.comresearchgate.net

Current research is exploring more environmentally friendly synthesis routes. For example, one patented method for producing N,N'-diisopropyl ethylenediamine (B42938) utilizes diisopropylamine (B44863) and chloroacetonitrile (B46850) as starting materials under milder reaction conditions, aiming for a process with high atom economy and reduced waste compared to traditional methods. google.com Another approach focuses on the reductive amination of ketones over a nickel-copper-chromium catalyst, which also seeks to optimize conversion and selectivity to minimize byproducts and complex separation processes. google.com The broader goal is to replace hazardous reagents, reduce energy consumption, and utilize renewable feedstocks where possible, such as producing diamines from biomass-derived oxygenates. acs.orgbohrium.comresearchgate.net

Q & A

Q. What are the recommended methods for synthesizing and purifying N-Isopropylethylenediamine in academic laboratories?

this compound can be synthesized via selective amination reactions. For example, reacting primary amines with alkyl halides or carbonyl compounds under controlled conditions. Purification typically involves distillation or column chromatography to isolate the compound from byproducts. Ensure inert atmospheres (e.g., nitrogen) during synthesis to prevent oxidation . Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm purity and structure . Safety protocols, such as using fume hoods and personal protective equipment (PPE), must be strictly followed due to the compound’s reactivity .

Q. How can researchers characterize this compound to distinguish it from structural analogs?

Advanced spectroscopic techniques are essential:

- Nuclear Magnetic Resonance (NMR) : Analyze chemical shifts and splitting patterns to identify the isopropyl and ethylenediamine moieties .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Detect functional groups (e.g., N-H stretches at ~3300 cm⁻¹) . Cross-referencing with databases like PubChem ensures accurate identification .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respirators if ventilation is insufficient .

- Storage : Store in airtight containers under inert gas (e.g., argon) to prevent degradation.

- Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the presence of primary vs. secondary amines in this compound influence its reactivity in catalytic applications?

The primary amine group exhibits higher nucleophilicity, enabling selective reactions in cross-coupling or ligand-forming processes. For example, in palladium-catalyzed aminations, the primary amine reacts preferentially with aryl halides, leaving the secondary amine intact. This selectivity is critical for designing metal-organic frameworks (MOFs) or pharmaceuticals .

Q. What computational methods are suitable for modeling this compound’s adsorption properties in gas capture studies?

Density Functional Theory (DFT) simulations can predict binding energies and adsorption sites when this compound is functionalized in MOFs. Studies show its amine groups enhance CO₂ capture via carbamate formation, with adsorption capacities validated through grand canonical Monte Carlo (GCMC) simulations .

Q. How can researchers resolve contradictions in published data on this compound’s stability under varying pH conditions?

- Systematic Replication : Reproduce experiments using identical concentrations, solvents, and temperature controls .

- Data Triangulation : Compare results across multiple analytical techniques (e.g., HPLC for degradation products, UV-Vis for stability kinetics) .

- Literature Review : Prioritize peer-reviewed studies over preprint data to account for methodological variability .